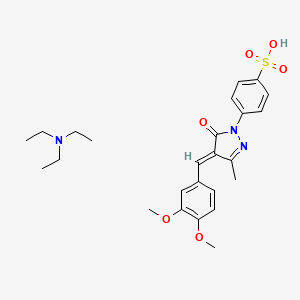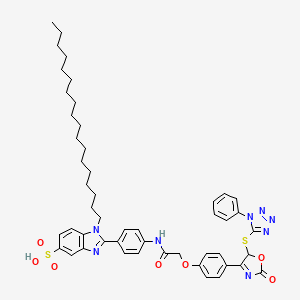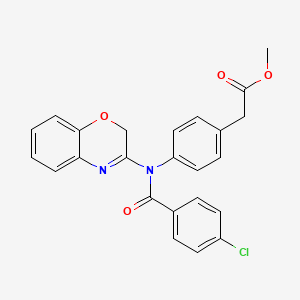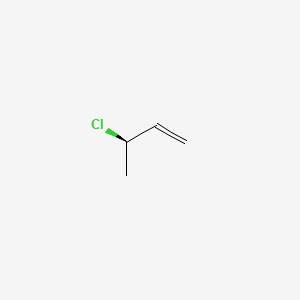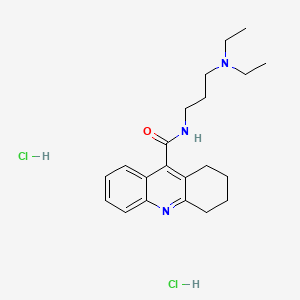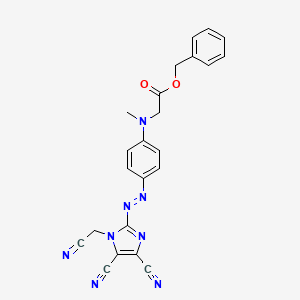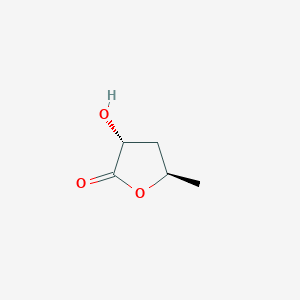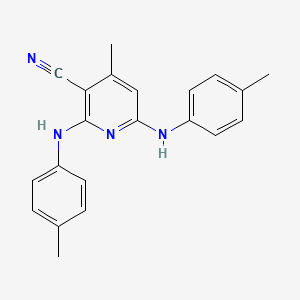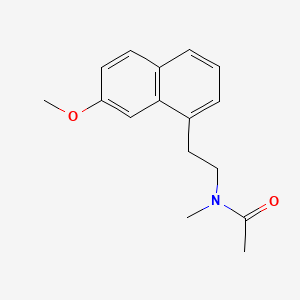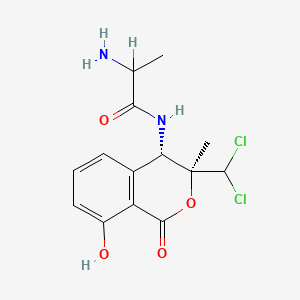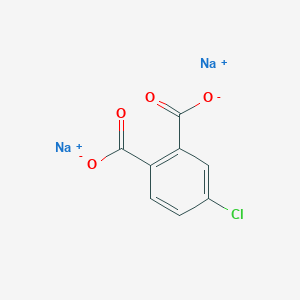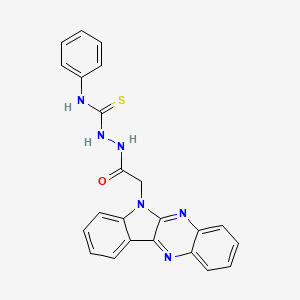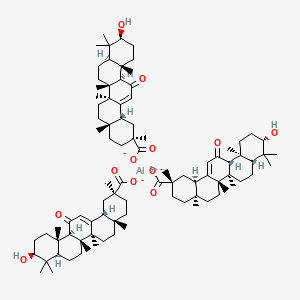
Enoxolone aluminate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enoxolone aluminate is a compound derived from enoxolone, also known as glycyrrhetinic acid, which is a pentacyclic triterpenoid derivative obtained from the hydrolysis of glycyrrhizic acid found in licorice root. This compound combines the properties of enoxolone with those of aluminate, making it a compound of interest in various scientific fields due to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enoxolone aluminate typically involves the reaction of enoxolone with an aluminum-containing compound. One common method is the reaction of enoxolone with aluminum chloride in an organic solvent under controlled temperature and pH conditions. The reaction is usually carried out at room temperature, and the product is purified through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated purification systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Enoxolone aluminate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states of aluminum and modified enoxolone derivatives.
Reduction: Reduction reactions can convert this compound into lower oxidation states or alter the functional groups on the enoxolone moiety.
Substitution: Substitution reactions can replace specific atoms or groups in the enoxolone or aluminate structure with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled temperature and solvent conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions varying depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Enoxolone aluminate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst or reagent in organic synthesis and material science.
Biology: Studied for its potential anti-inflammatory, antiviral, and antibacterial properties.
Medicine: Investigated for its therapeutic potential in treating conditions such as peptic ulcers, inflammation, and certain infections.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and other products requiring bioactive compounds.
Mechanism of Action
The mechanism of action of enoxolone aluminate involves its interaction with specific molecular targets and pathways. Enoxolone inhibits enzymes such as 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin, leading to increased levels of prostaglandins in the digestive system. This results in reduced gastric secretion, increased mucous secretion, and enhanced cell proliferation, contributing to its therapeutic effects . Additionally, this compound may interact with other molecular targets, such as tyrosine-protein phosphatases, influencing various cellular processes .
Comparison with Similar Compounds
Enoxolone aluminate can be compared with other similar compounds, such as:
Glycyrrhetinic Acid: The parent compound of enoxolone, known for its anti-inflammatory and antiviral properties.
Aluminum Hydroxide: A compound with antacid properties, often used in combination with other bioactive molecules.
Aluminum Chloride: Used in various chemical reactions and industrial processes.
This compound is unique due to its combined properties of enoxolone and aluminate, offering a broader range of applications and enhanced biological activity compared to its individual components .
Properties
CAS No. |
4598-66-7 |
|---|---|
Molecular Formula |
C90H135AlO12 |
Molecular Weight |
1436.0 g/mol |
IUPAC Name |
aluminum;(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/3C30H46O4.Al/c3*1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6;/h3*16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34);/q;;;+3/p-3/t3*19-,21-,22-,23+,26+,27-,28-,29+,30+;/m000./s1 |
InChI Key |
JIQUHOXNCWKESF-UBYPFOLZSA-K |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].[Al+3] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


